2-(2-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione
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Overview
Description
2-(2-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione is a compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Mechanism of Action
Target of Action
Isoquinoline-1,3-dione (iqd) derivatives have been studied for their potential as ligands of the dopamine receptor d2 , suggesting a possible target for this compound.
Mode of Action
It is suggested that isoindolines, a related class of compounds, interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 .
Biochemical Pathways
Isoindolines and isoindoline-1,3-dione compounds have been shown to modulate the dopamine receptor d3 , which could suggest potential downstream effects on dopaminergic signaling pathways.
Result of Action
One isoindoline derivative was shown to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model , suggesting potential neuroprotective effects.
Preparation Methods
The synthesis of 2-(2-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione can be achieved through various synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of 4-methoxy-2-benzofuran-1,3-dione with amines in toluene as a solvent and trimethylamine as a catalyst, with the mixture being refluxed overnight . Industrial production methods often focus on optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
2-(2-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Cs2CO3, which catalyzes a domino β-addition and γ-aldol reaction . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the formation of highly substituted isoindoline-1,3-dione derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. It is also used in the development of herbicides, colorants, dyes, polymer additives, and photochromic materials .
Comparison with Similar Compounds
2-(2-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione can be compared with other similar compounds such as indane-1,3-dione and isoindoline-1,3-dione derivatives. These compounds share similar structural features and chemical reactivity but may differ in their specific applications and biological properties . The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
IUPAC Name |
2-(2-methoxyphenyl)benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c1-23-16-11-3-2-10-15(16)20-18(21)13-8-4-6-12-7-5-9-14(17(12)13)19(20)22/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYYRHNYFVEIHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203663 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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